3-Methoxy-10H-phenothiazine synthesis from 2-amino-5-methoxybenzenethiol
3-Methoxy-10H-phenothiazine synthesis from 2-amino-5-methoxybenzenethiol
An In-Depth Technical Guide to the Synthesis of 3-Methoxy-10H-phenothiazine from 2-amino-5-methoxybenzenethiol
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-Methoxy-10H-phenothiazine, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis commences with the commercially available starting material, 2-amino-5-methoxybenzenethiol. The core transformation is achieved through a strategic condensation with an activated o-halonitrobenzene, followed by a base-induced intramolecular cyclization via the Smiles rearrangement. This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental protocol, characterization data for the final product, and troubleshooting insights to ensure reproducible and high-yield synthesis. The guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of organic synthesis.
Introduction and Strategic Overview
Phenothiazines are a prominent class of sulfur- and nitrogen-containing heterocyclic compounds. The unique, butterfly-shaped tricyclic structure endows these molecules with potent redox properties and a wide spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic effects.[1][2] Consequently, the development of efficient and regioselective synthetic routes to substituted phenothiazine derivatives is of paramount importance for drug discovery programs.
This guide focuses on the synthesis of 3-Methoxy-10H-phenothiazine. The chosen synthetic strategy leverages a robust and well-documented pathway: the construction of a diaryl sulfide intermediate followed by an intramolecular aromatic nucleophilic substitution, known as the Smiles rearrangement.[3][4][5] This approach offers excellent control over the final substitution pattern, starting from readily accessible precursors.
Retrosynthetic Analysis
The retrosynthetic disconnection of the target molecule, 3-Methoxy-10H-phenothiazine, reveals the two key building blocks: a substituted aminothiophenol and a phenyl ring partner. The most logical disconnection is across the C-S and C-N bonds formed during the cyclization, leading back to 2-amino-5-methoxybenzenethiol and an activated benzene derivative, typically an o-halonitrobenzene.
Caption: Retrosynthetic pathway for 3-Methoxy-10H-phenothiazine.
Reaction Mechanism: Condensation and Smiles Rearrangement
The synthesis proceeds in two conceptual stages, which can often be performed in a single pot or as a two-step sequence. Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
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Formation of the Diaryl Sulfide Intermediate: The first step is a nucleophilic aromatic substitution (SNAr). The sulfur atom of 2-amino-5-methoxybenzenethiol acts as a potent nucleophile, attacking the electron-deficient carbon atom of the o-halonitrobenzene (e.g., 2-chloronitrobenzene). The presence of the ortho-nitro group is essential; it serves as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack and stabilizing the negatively charged Meisenheimer complex intermediate. This reaction displaces the halide, forming the key intermediate, 2-amino-5-methoxy-2'-nitrodiphenyl sulfide.
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Smiles Rearrangement and Cyclization: This is the key ring-forming step.[3][6] In the presence of a sufficiently strong base (e.g., potassium hydroxide), the amine of the aminothiophenol moiety is deprotonated, forming a potent amide nucleophile. This nucleophile then executes an intramolecular attack on the nitro-activated aromatic ring, displacing the sulfide and forming the new C-N bond. This process, an intramolecular nucleophilic aromatic rearrangement, results in the formation of the stable phenothiazine tricycle.[4][7]
Caption: Key mechanistic steps in the synthesis of 3-Methoxy-10H-phenothiazine.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight | Quantity | Moles (equiv.) |
| 2-Amino-5-methoxybenzenethiol | 6274-29-9 | 155.22 | 5.00 g | 32.2 mmol (1.0) |
| 2-Chloronitrobenzene | 88-73-3 | 157.56 | 5.32 g | 33.8 mmol (1.05) |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 8.90 g | 64.4 mmol (2.0) |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 3.61 g | 64.4 mmol (2.0) |
| Ethanol (95%) | 64-17-5 | 46.07 | ~200 mL | - |
| Toluene | 108-88-3 | 92.14 | ~100 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Procedure
The following workflow outlines the synthesis, workup, and purification process.
Caption: Experimental workflow for the synthesis of 3-Methoxy-10H-phenothiazine.
1. Condensation to Form the Diaryl Sulfide: a. To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-methoxybenzenethiol (5.00 g, 32.2 mmol), 2-chloronitrobenzene (5.32 g, 33.8 mmol), and anhydrous potassium carbonate (8.90 g, 64.4 mmol). b. Add 150 mL of 95% ethanol. c. Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting thiophenol spot has been consumed (typically 4-6 hours).
2. In-Situ Cyclization: a. While the reaction continues to reflux, separately prepare a solution of potassium hydroxide (3.61 g, 64.4 mmol) in 50 mL of 95% ethanol. Caution: Dissolution is exothermic. b. After the initial condensation is complete (as determined by TLC), add the ethanolic KOH solution to the reaction mixture. c. Continue to reflux the now dark-colored mixture for an additional 6-8 hours, or until TLC indicates the formation of the product and disappearance of the diaryl sulfide intermediate.
3. Workup and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Remove the inorganic salts by vacuum filtration, washing the filter cake with a small amount of ethanol. c. Combine the filtrates and concentrate under reduced pressure to obtain a crude solid or oil. d. Transfer the residue to a separatory funnel using ~100 mL of toluene and ~100 mL of deionized water. e. Separate the layers. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
4. Purification: a. The crude 3-Methoxy-10H-phenothiazine can be purified by recrystallization. b. Dissolve the crude solid in a minimum amount of hot ethanol. Add water dropwise until persistent turbidity is observed. c. Re-heat gently until the solution becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystallization. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Characterization of 3-Methoxy-10H-phenothiazine
The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.
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Molecular Formula: C₁₃H₁₁NOS
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Molecular Weight: 229.30 g/mol
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Appearance: White to pale yellow solid.[8]
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Mass Spectrometry (EI): Expected [M]⁺ at m/z = 229.[8]
NMR Spectroscopic Data
The following data corresponds to the expected shifts in CD₃COCD₃ (Acetone-d₆) at 400 MHz.[8]
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65 | br s | 1H | N-H |
| 6.98-6.94 | m | 2H | Aromatic C-H |
| 6.78-6.59 | m | 5H | Aromatic C-H |
| 3.71 | s | 3H | -OCH₃ |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 156.6 | C-OCH₃ |
| 144.2 | C-N (quaternary) |
| 137.0 | C-S (quaternary) |
| 128.5 | Aromatic C-H |
| 127.3 | Aromatic C-H |
| 122.6 | Aromatic C-H |
| 119.7 | Aromatic C-H |
| 118.0 | C-S (quaternary) |
| 116.2 | Aromatic C-H |
| 115.4 | C-N (quaternary) |
| 114.0 | Aromatic C-H |
| 112.8 | Aromatic C-H |
| 56.1 | -OCH₃ |
Conclusion
This guide details a reliable and scalable synthesis for 3-Methoxy-10H-phenothiazine from 2-amino-5-methoxybenzenethiol. The methodology, centered on the Smiles rearrangement, provides a clear and efficient pathway to this important heterocyclic building block. By following the outlined protocol and utilizing the provided characterization data for validation, researchers can confidently produce high-purity material for applications in pharmaceutical development and chemical research.
References
- Synthesis of phenothiazines via Smiles rearrangement. (2002).
- Truce, W. E., Kreider, E. M., & Brand, W. W. (n.d.).
- Synthesis of 7-phenoxyphenothiazines by smiles rearrangement. (n.d.).
- Supporting Information for an article. (n.d.). The Royal Society of Chemistry.
- Nodiff, E. A., & Hausman, M. (1964). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. The Journal of Organic Chemistry.
- Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. (2013).
-
Phenothiazine. (n.d.). In Wikipedia. Retrieved from [Link].
- Electronic Supplementary Information for Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. (n.d.). The Royal Society of Chemistry.
- Galbreath, R., & Ingham, R. (n.d.). Notes- Synthesis of 2-Chlorophenonthiazine via a Smiles Rearrangement. The Journal of Organic Chemistry.
- A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights. (n.d.). BenchChem.
- Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. (n.d.). The Royal Society of Chemistry.
- Process for preparing 3h-phenothlazin-3-ones. (n.d.).
- PHENOTHIAZINE SYNTHESIS. (2022, December 29). YouTube.
- Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry.
- Supporting information for Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. (n.d.). The Royal Society of Chemistry.
- Phenothiazine derivatives and a process for their preparation. (n.d.).
- Synthesis of 2-substituted phenothiazines. (n.d.).
- Step 2: Preparation of 2-amino-5-methoxythiophenol. (n.d.). PrepChem.com.
- Nuclear Magnetic Resonance Spectra of Phenothiazines. Chemical Shift Data. (n.d.). Journal of Medicinal Chemistry.
- 10H-phenothiazine. (n.d.). SpectraBase.
- 3 methoxy 10H phenothiazine. (n.d.). Labshake.
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
- Spectroscopic Profile of 2-Amino-5-methoxybenzenethiol: A Technical Guide. (n.d.). BenchChem.
- The reaction of m-chloronitrobenzene with sodium methoxide is much slower... (n.d.). Filo.
- Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. (n.d.).
Sources
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1 (1964) | Edward A. Nodiff | 20 Citations [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
